molecular formula C12H28O2Si B12522467 [2,2-Bis(methoxymethyl)-3-methylbutyl](trimethyl)silane CAS No. 847205-50-9

[2,2-Bis(methoxymethyl)-3-methylbutyl](trimethyl)silane

Cat. No.: B12522467
CAS No.: 847205-50-9
M. Wt: 232.43 g/mol
InChI Key: HJNPMKUEHSELLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(methoxymethyl)-3-methylbutylsilane is a silicon-containing organic compound It is characterized by the presence of a trimethylsilyl group attached to a butyl chain, which is further substituted with methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methoxymethyl)-3-methylbutylsilane typically involves the reaction of a suitable butyl precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Butyl precursor+(CH3)3SiCl2,2-Bis(methoxymethyl)-3-methylbutylsilane+HCl\text{Butyl precursor} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{2,2-Bis(methoxymethyl)-3-methylbutylsilane} + \text{HCl} Butyl precursor+(CH3​)3​SiCl→2,2-Bis(methoxymethyl)-3-methylbutylsilane+HCl

Industrial Production Methods

On an industrial scale, the production of 2,2-Bis(methoxymethyl)-3-methylbutylsilane may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methoxymethyl)-3-methylbutylsilane can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler silanes or hydrocarbons.

Scientific Research Applications

2,2-Bis(methoxymethyl)-3-methylbutylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound can be used in the modification of biomolecules for various biochemical studies.

    Industry: The compound is used in the production of specialty polymers and coatings, where its unique structural features impart desirable properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which 2,2-Bis(methoxymethyl)-3-methylbutylsilane exerts its effects is primarily through its ability to interact with other molecules via its silicon atom. The trimethylsilyl group can form strong bonds with various substrates, facilitating the formation of stable complexes. This interaction is crucial in applications such as catalysis and surface modification, where the compound acts as a mediator to enhance the desired chemical or physical properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(methoxymethyl)-3-methylbutylsilane: Similar structure but with two methyl groups instead of three.

    2,2-Bis(methoxymethyl)-3-methylbutylsilane: Contains an ethyl group instead of a trimethylsilyl group.

    2,2-Bis(methoxymethyl)-3-methylbutylsilane: Contains a phenyl group instead of a trimethylsilyl group.

Uniqueness

The uniqueness of 2,2-Bis(methoxymethyl)-3-methylbutylsilane lies in its trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it particularly useful in applications requiring robust and versatile reagents.

Properties

CAS No.

847205-50-9

Molecular Formula

C12H28O2Si

Molecular Weight

232.43 g/mol

IUPAC Name

[2,2-bis(methoxymethyl)-3-methylbutyl]-trimethylsilane

InChI

InChI=1S/C12H28O2Si/c1-11(2)12(8-13-3,9-14-4)10-15(5,6)7/h11H,8-10H2,1-7H3

InChI Key

HJNPMKUEHSELLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC)(COC)C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.